(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride
Overview
Description
(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes a morpholine ring attached to a cyclohexane backbone. This compound is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with morpholine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These can include continuous flow reactors and the use of catalysts to increase yield and efficiency. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and chemical research.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives.
Reduction: The primary product is the reduced amine.
Substitution: Substituted morpholinocyclohexane derivatives.
Scientific Research Applications
(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1r,4r)-4-Morpholinocyclohexanamine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application, but it often involves the inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-Cyclohexane-1,4-diamine dihydrochloride: Similar in structure but lacks the morpholine ring.
(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but different functional groups.
Uniqueness
(1r,4r)-4-Morpholinocyclohexanamine dihydrochloride is unique due to the presence of both a morpholine ring and a cyclohexane backbone, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12;;/h9-10H,1-8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMJEFZCXOGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412356-24-2 | |
Record name | rac-(1r,4r)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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